molecular formula C9H7F3N2O2S B11773774 Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B11773774
M. Wt: 264.23 g/mol
InChI Key: NIZOTOKFVZEFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone . The reaction conditions often include heating under reflux and the use of solvents such as methylene chloride . The product is then purified through filtration, washing, and solvent evaporation under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole or thiazole rings .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₈H₇F₃N₂OS
  • Molecular Weight : 236.21 g/mol
  • CAS Number : 1823869-36-8

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents.

Case Study: Dihydrofolate Reductase Inhibition

A study focusing on various 3-methyl-imidazo[2,1-b]thiazole derivatives demonstrated their ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in cancer and bacterial infections. Compounds derived from this class exhibited significant inhibitory activity against DHFR with IC₅₀ values indicating potent anticancer effects. For instance, derivatives showed IC₅₀ values in the range of 0.0033 to 0.046 μg/mL against various cancer cell lines, outperforming standard reference drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A comprehensive study found that certain thiazole derivatives exhibited MIC (minimum inhibitory concentration) values as low as 0.008 μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes. These findings suggest that this compound could serve as a lead compound in developing new antibiotics .

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial activities, the compound has shown promise in inhibiting key enzymes involved in various biochemical pathways.

Enzyme Targeting

Research indicates that thiazole-based compounds can effectively inhibit topoisomerase enzymes, which play a critical role in DNA replication and repair. The inhibition profile of these compounds suggests potential applications in treating diseases characterized by uncontrolled cell proliferation .

Summary of Biological Activities

Activity Mechanism IC₅₀/MIC Values References
AnticancerDHFR Inhibition0.0033 - 0.046 μg/mL
AntimicrobialBroad-spectrum activity0.008 - 0.046 μg/mL
Enzyme InhibitionTopoisomerase inhibitionNot specified

Properties

IUPAC Name

methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c1-4-3-17-8-13-6(9(10,11)12)5(14(4)8)7(15)16-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZOTOKFVZEFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.